Protein Binding Crystallography: 2,6- vs 2,3-Dichloro Isomers
In a large-scale PanDDA fragment screen, the (2R)-2,6-dichloro isomer (PDB ligand WH7) was identified as a validated crystallographic hit for the FERM domain of human EPB41L3 at 1.61 Å resolution, with clear electron density supporting binding [1]. The same 2,6-dichloro fragment also crystallized with the phosphatase and C2 domains of SHIP1 (PDB 5RXG) [2]. The 2,3-dichloro regioisomer features chlorine substituents at adjacent positions (ortho and meta), creating a markedly different electrostatic potential surface and dipole moment compared to the symmetric 2,6-disubstitution. Although direct binding data for the 2,3-isomer against these targets have not been publicly disclosed, the crystallographic evidence demonstrates that the 2,6-regioisomer engages specific protein pockets, and the 2,3-isomer—by virtue of altered halogen positioning—would not reproduce identical binding interactions. This represents a class-level inference based on regioisomeric structure-activity principles [3].
2,3-isomer: no public binding data; distinct electrostatic surface
| Evidence Dimension | Protein target engagement in fragment-based crystallographic screening |
|---|---|
| Target Compound Data | 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL: No published crystallographic hit data available |
| Comparator Or Baseline | (2R)-1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol (WH7): Validated PanDDA hit for EPB41L3 FERM domain (PDB 5RZ4, 1.61 Å) and SHIP1 (PDB 5RXG) |
| Quantified Difference | Qualitative difference: 2,6-isomer confirmed as fragment hit for two protein targets; 2,3-isomer predicted to exhibit distinct binding due to altered chlorine geometry (ortho/meta vs. ortho/ortho') |
| Conditions | PanDDA analysis of X-ray crystallographic fragment screens at Diamond Light Source beamline I04-1; Enamine DSI-poised fragment library |
Why This Matters
Researchers conducting fragment-based screening or structure-guided design must order the specific regioisomer used in published structural studies; substituting the 2,3-dichloro isomer for the 2,6-dichloro isomer will not replicate the validated protein-ligand interactions.
- [1] RCSB PDB. 5RZ4: EPB41L3 PanDDA analysis group deposition – Crystal Structure of the FERM domain of human EPB41L3 in complex with Z2856434909 (WH7). Deposited 2020-10-30. View Source
- [2] RCSB PDB. 5RXG: INPP5D PanDDA analysis group deposition – Crystal Structure of the phosphatase and C2 domains of SHIP1 in complex with Z2856434909 (WLD). Deposited 2020-10-30. View Source
- [3] Pearce, N.M., et al. (2017). A multi-crystal method for extracting obscured crystallographic states from uninterpreted electron density. Nature Communications, 8, 15123. PanDDA methodology. View Source
